molecular formula C14H11ClN2O4 B3860735 4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B3860735
M. Wt: 306.70 g/mol
InChI Key: NZURYDBPCBVNMW-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide (CAS: Not explicitly provided; synonyms listed in ) is a benzamide derivative characterized by a chloro substituent at position 4 of the benzoyl ring and a methoxy-nitro-substituted aniline moiety. The compound’s structure includes:

  • 4-Chlorobenzoyl group: Enhances lipophilicity and steric bulk.
  • 2-Methoxy-5-nitrophenyl group: The nitro group at position 5 (meta to the amide linkage) provides strong electron-withdrawing effects, while the methoxy group at position 2 (ortho to the amide) introduces steric hindrance and mild electron-donating properties.

Synthesis likely involves coupling 4-chlorobenzoyl chloride with 2-methoxy-5-nitroaniline under standard amidation conditions (e.g., using carbodiimides or activating agents like EDC/HOBt), as seen in analogous benzamide preparations .

Properties

IUPAC Name

4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-7-6-11(17(19)20)8-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZURYDBPCBVNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methoxy-5-nitroaniline.

    Chlorination: The nitroaniline derivative is then chlorinated to introduce a chloro group at the 4-position, resulting in 4-chloro-2-methoxy-5-nitroaniline.

    Amidation: Finally, the chlorinated nitroaniline is reacted with benzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position undergoes reduction to form an amine under catalytic hydrogenation or metal-acid conditions. This transformation is critical for generating bioactive intermediates.

Reaction ConditionsProductKey Observations
H₂ (1 atm), 10% Pd/C, ethanol, 25°C4-Chloro-N-(2-methoxy-5-aminophenyl)benzamideComplete conversion in 6 hours; isolated as a pale-yellow solid.
SnCl₂·2H₂O, HCl, reflux Same as aboveFaster reduction (2 hours) but requires acidic workup.

The nitro-to-amine conversion enhances the compound's nucleophilicity, enabling further functionalization (e.g., acylation or sulfonation).

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and 2-methoxy-5-nitroaniline.

ConditionsProductsReaction Efficiency
6M HCl, reflux, 8 hours 4-Chlorobenzoic acid + 2-methoxy-5-nitroaniline~85% yield; confirmed via HPLC .
2M NaOH, 70°C, 12 hours Same as above~78% yield; slower kinetics.

Acidic hydrolysis proceeds more efficiently due to protonation of the amide oxygen, increasing electrophilicity.

Nitration

Further nitration occurs at the para position to the methoxy group (C-6), despite steric hindrance:

ReagentsProductRegioselectivity
HNO₃/H₂SO₄, 0°C, 2 hours 4-Chloro-N-(2-methoxy-3,5-dinitrophenyl)benzamideMajor product (72%); meta-directing effects of -Cl and -NO₂ override -OCH₃.

Sulfonation

Sulfonic acid groups introduce solubility but require harsh conditions:

ReagentsProductNotes
ClSO₃H, DCM, 0°C → RT, 12 hours 4-Chloro-N-(2-methoxy-5-nitro-4-sulfophenyl)benzamideLow yield (35%) due to competing side reactions.

Nucleophilic Substitution of the Chloro Group

The chloro substituent at the 4-position participates in nucleophilic aromatic substitution (NAS) under elevated temperatures:

NucleophileConditionsProduct
NH₃ (aq.), CuSO₄, 150°C, 24 hours 4-Amino-N-(2-methoxy-5-nitrophenyl)benzamideModerate yield (48%); requires catalytic copper.
KSCN, DMF, 120°C, 18 hours4-Thiocyano-N-(2-methoxy-5-nitrophenyl)benzamide62% yield; confirmed by IR (νC≡N: 2150 cm⁻¹).

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-couplings, though reactivity is limited by the electron-deficient aromatic system:

Reaction TypeConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid, dioxane4-Aryl-N-(2-methoxy-5-nitrophenyl)benzamide
Ullmann CuI, L-proline, DMSO, 110°C4-Phenoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Stability Under Oxidative Conditions

Oxidizing AgentConditionsOutcome
KMnO₄, H₂O, 100°CDegradation to 4-chlorobenzoic acid + NO₃⁻Complete decomposition in 4 hours.
H₂O₂, FeSO₄, 25°CPartial cleavage of the amide bond40% hydrolysis after 24 hours.

Comparative Reactivity with Structural Analogs

Key differences in reactivity emerge when compared to similar benzamides:

CompoundNitro Reduction RateAmide Hydrolysis RateChloro Substitution Efficiency
4-Chloro-N-(2-methoxy-5-nitrophenyl)benzamideFast (H₂/Pd-C)Moderate (acid)Low (requires Cu catalysis)
N-(2,4-Dinitrophenyl)benzamide Slow (Sn/HCl)Rapid (base)None (no -Cl)
4-Methoxy-N-(4-nitrophenyl)benzamide ModerateSlowHigh (activated ring)

Scientific Research Applications

4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide has several scientific research applications across chemistry, biology, medicine, and industry.

Chemistry

  • Reagent in Organic Synthesis: It serves as a reagent in organic synthesis.
  • Precursor for Complex Molecules: It is used as a precursor in the synthesis of more complex molecules.

Biology

  • Potential Biological Activity: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

  • Drug Development: It is investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry

  • Specialty Chemicals and Materials: It is utilized in the development of specialty chemicals and materials with specific properties.

The mechanism of action of 4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Another similar compound, 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide, also has applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
  • Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Utilized in developing advanced materials and as a precursor for synthesizing specialty chemicals.

The mechanism of action of 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Research indicates that compounds similar to 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide exhibit significant antimicrobial properties and may disrupt folate synthesis in bacteria, leading to bacteriostatic effects. Related benzamide derivatives have shown potent antiproliferative effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like the nitro and chloro groups can influence its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and related benzamides:

Compound Name Substituents/Modifications Molecular Weight logP Key Properties/Applications References
4-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide 4-Cl, 2-OCH₃, 5-NO₂ on benzamide 306.7 3.27 High lipophilicity; potential bioactivity
5-Chloro-N-(4-nitrophenyl)-2-hydroxybenzamide 5-Cl, 2-OH, 4-NO₂ on salicylamide 307.7 ~2.8* Antimicrobial (vs. Desulfovibrio piger)
AS-4370 (23b) 4-Amino, 5-Cl, 2-ethoxy, morpholine substituent ~500 (est.) N/A Gastrokinetic agent (potent activity)
4-Chloro-N-(4-methylphenyl)benzamide 4-Cl, unsubstituted aniline 245.7 3.5 Intermediate in synthesis
5-Chloro-2-methoxy-N-phenethylbenzamide 5-Cl, 2-OCH₃, phenethyl group 304.8 ~3.1 Not reported (structural analog)

*Estimated based on substituent contributions.

Key Observations:
  • Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to methoxy- or hydroxy-substituted analogs (e.g., salicylamides in ).
  • Lipophilicity : The target’s logP (3.27) is lower than 4-chloro-N-(4-methylphenyl)benzamide (logP 3.5) due to the polar nitro group .

Functional Group Impact on Bioactivity

Nitro Group Positioning
  • Meta vs.
  • Antimicrobial Activity : Salicylamides with para-nitro groups exhibit stronger inhibition of sulfate-reducing bacteria (82–90% biomass reduction at 1.1 µM) than meta-substituted derivatives .
Methoxy vs. Hydroxy Substituents
  • The 2-methoxy group in the target compound likely improves metabolic stability compared to hydroxy analogs (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide), which are prone to glucuronidation .

Biological Activity

4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a 4-chloro substituent and a 2-methoxy-5-nitrophenyl group. Its molecular formula is C15_{15}H14_{14}ClN3_{3}O3_{3}, indicating the presence of various functional groups that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups enhances its binding affinity, leading to modulation of various biological pathways. Notably, it has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies utilizing the MTT assay demonstrated that this compound can effectively reduce cell viability in a dose-dependent manner. For instance, it was compared against doxorubicin, a standard chemotherapy agent, showcasing comparable efficacy at certain concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating potential applications as an antibacterial agent. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide framework could enhance its antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerCytotoxicity against cancer cell lines (IC50 values)
AntimicrobialActivity against bacterial strains (MIC values)
Enzyme InhibitionInhibition of specific enzymes involved in proliferation

Case Studies

  • Cytotoxicity Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Testing : Another study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .

Q & A

Q. Basic Research Focus

  • 1H-NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons adjacent to electron-withdrawing groups (e.g., nitro, chloro) show deshielded signals (δ 7.5–8.5 ppm). Splitting patterns confirm substitution patterns on the phenyl rings .
  • IR Spectroscopy : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and nitro groups (~1520 and 1350 cm⁻¹) are critical for verifying functional groups .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, and Cl percentages (±0.3%) validates molecular formula integrity .

What computational strategies can predict the bioactivity of this compound against bacterial targets?

Q. Advanced Research Focus

  • Docking Studies : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., AcpS-PPTase), focusing on the chloro and nitro substituents’ roles in binding pocket occupancy .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for substituents) with inhibitory activity to prioritize structural modifications .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify potential off-target effects or conformational flexibility .

How can contradictory data on the compound’s fluorescence properties be reconciled?

Advanced Research Focus
Discrepancies in fluorescence intensity (e.g., solvent polarity effects vs. pH dependence) require systematic validation:

  • Solvent Screening : Test in aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to evaluate emission shifts caused by hydrogen bonding .
  • pH Titration : Fluorescence quenching at pH >7 suggests deprotonation of the amide or nitro groups, while pH 5–6 maximizes intensity due to optimal electron-withdrawing effects .
  • Temperature Control : Thermostatted cuvettes (25°C) prevent thermal degradation, which may artificially reduce intensity in prolonged assays .

What methodologies are effective in analyzing the compound’s stability under oxidative or reductive conditions?

Q. Advanced Research Focus

  • Oxidative Stability : Expose to H₂O₂ (3% v/v) in buffered solutions (pH 7.4) and monitor via HPLC for degradation products (e.g., nitro→nitroso derivatives) .
  • Reductive Pathways : Treat with NaBH₄ or Zn/HCl to assess nitro→amine conversion, characterized by UV-Vis spectral shifts (λmax ~450 nm to ~350 nm) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and track purity loss using LC-MS to identify hydrolytic or photolytic degradation pathways .

How can crystallographic data resolve ambiguities in the solid-state structure of this compound?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) to determine bond lengths/angles, confirming planarity of the amide linkage and nitro group orientation .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify metastable forms, which may impact solubility and bioavailability .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic amidation steps, reducing batch-to-batch variability .
  • Green Chemistry Metrics : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability while maintaining yield .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling rapid optimization of reagent stoichiometry .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 2
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4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

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